molecular formula C18H11F2NO B14203423 1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one CAS No. 914383-98-5

1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one

Cat. No.: B14203423
CAS No.: 914383-98-5
M. Wt: 295.3 g/mol
InChI Key: AVVFWWKANYKXJC-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one is an organic compound that features a quinoline ring and a difluorophenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the condensation of 2,5-difluorobenzaldehyde with 3-acetylquinoline under basic conditions. The reaction may proceed via a Claisen-Schmidt condensation mechanism, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of solvents like ethanol or methanol and controlling the temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Used in the synthesis of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with quinoline and difluorophenyl groups can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one
  • 1-(2,5-Dichlorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one
  • 1-(2,5-Difluorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one

Uniqueness

1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the quinoline moiety. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

914383-98-5

Molecular Formula

C18H11F2NO

Molecular Weight

295.3 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-3-quinolin-3-ylprop-2-en-1-one

InChI

InChI=1S/C18H11F2NO/c19-14-6-7-16(20)15(10-14)18(22)8-5-12-9-13-3-1-2-4-17(13)21-11-12/h1-11H

InChI Key

AVVFWWKANYKXJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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